molecular formula C11H10Cl2O2 B13490251 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490251
M. Wt: 245.10 g/mol
InChI Key: QOZCLHICSIXISB-AATRIKPKSA-N
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Description

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-one moiety with an ethoxy substituent

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.

    Procedure: The 3,4-dichlorobenzaldehyde undergoes a Claisen-Schmidt condensation with ethyl acetoacetate in the presence of sodium ethoxide, leading to the formation of the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 3,4-dichlorophenylhydrazine hydrochloride and 1-(3,4-dichlorophenyl)piperazine share structural similarities.

    Uniqueness: The presence of the ethoxyprop-2-en-1-one moiety distinguishes it from other dichlorophenyl derivatives, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+

InChI Key

QOZCLHICSIXISB-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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